molecular formula C15H12Cl2N2O3 B4619739 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea

Cat. No.: B4619739
M. Wt: 339.2 g/mol
InChI Key: LKIZNKWMYWPXKS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H12Cl2N2O3 and its molecular weight is 339.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0224976 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas have been synthesized, demonstrating significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. They also inhibit DNA topoisomerases I and II-alpha, indicating promising antiproliferative action (Esteves-Souza et al., 2006).

Environmental Applications

  • Electro-Fenton Degradation : The compound has been studied in the context of antimicrobials degradation by electro-Fenton systems. It has been observed that triclocarban, a related compound, undergoes degradation in acetonitrile/water mixtures, giving rise to several intermediates such as urea and chlorohydroquinone (Sirés et al., 2007).

Neurotropic Activity

  • Neurotropic Effects : Research has been conducted on the antiepileptic properties of urea derivatives, including those related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,4-dichlorophenyl)urea. These studies indicate potential neurotropic activities in certain urea derivatives (Shamshin et al., 2001).

Crystal Structure Analysis

  • Structural Insights : The crystal structure of chlorfluazuron, a related compound, provides insights into the structural aspects of such urea derivatives. Understanding the crystal structure helps in the development of more effective derivatives for various applications (Cho et al., 2015).

Chemical Synthesis

  • Green Chemistry Approaches : Studies have been conducted on the synthesis of N-substituted-benzene-1,2-diamines, including N-(4-chlorophenyl)benzene-1,2-diamine, through environmentally friendly methods. This research contributes to the development of more sustainable synthesis pathways for such compounds (Zhong et al., 2020).

Catalysis and Chemical Reactions

  • Role in Alkylation Catalysts : The use of urea derivatives as catalysts in alkylation reactions has been explored. For instance, early-transition-metal nitride and carbide nanoparticles synthesized using urea as a source have shown the ability to catalyze alkylation reactions with alcohols (Yao et al., 2009).

  • Ultrasound-Assisted Oxidation : Urea derivatives have been involved in studies on the ultrasound-assisted oxidation of diuron, a related compound. These studies provide insights into the oxidation processes of such compounds and their potential environmental impacts (Macounová et al., 1998).

Environmental Contaminant Analysis

  • Detection in Aquatic Samples : Techniques have been developed for detecting urea derivatives in aquatic environments. For example, a method using liquid chromatography electrospray ionization mass spectrometry has been utilized for the determination of triclocarban, a related compound, in aquatic samples (Halden & Paull, 2004).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-10-2-3-12(11(17)6-10)19-15(20)18-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIZNKWMYWPXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.